molecular formula C11H10ClNS B13641985 (4-Chlorophenyl)(thiophen-2-yl)methanamine

(4-Chlorophenyl)(thiophen-2-yl)methanamine

Katalognummer: B13641985
Molekulargewicht: 223.72 g/mol
InChI-Schlüssel: HFNYTYLFYVCWGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chlorophenyl)(thiophen-2-yl)methanamine is an organic compound that features a combination of a chlorophenyl group and a thiophenyl group attached to a methanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(thiophen-2-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Chlorophenyl)(thiophen-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Functionalized derivatives with diverse chemical properties.

Wissenschaftliche Forschungsanwendungen

(4-Chlorophenyl)(thiophen-2-yl)methanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (4-Chlorophenyl)(thiophen-2-yl)methanamine stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties

Eigenschaften

Molekularformel

C11H10ClNS

Molekulargewicht

223.72 g/mol

IUPAC-Name

(4-chlorophenyl)-thiophen-2-ylmethanamine

InChI

InChI=1S/C11H10ClNS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11H,13H2

InChI-Schlüssel

HFNYTYLFYVCWGO-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C(C2=CC=C(C=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.